N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopentapyrazole core linked to a benzimidazole moiety via a carboxamide bridge. Its synthesis typically involves coupling reactions between pyrazole-3-carboxylic acid derivatives and substituted benzimidazoles, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in anhydrous dimethylformamide (DMF) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or cannabinoid receptor modulators .
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c1-21-13-8-3-2-6-12(13)18-14(21)9-17-16(22)15-10-5-4-7-11(10)19-20-15/h2-3,6,8H,4-5,7,9H2,1H3,(H,17,22)(H,19,20) |
InChI Key |
VCGZVTPMCDKQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The 1-methyl-1H-benzimidazole scaffold is typically synthesized via cyclocondensation of N-methyl-o-phenylenediamine with formic acid under acidic conditions. This method yields 1-methyl-1H-benzimidazole, which is subsequently functionalized at the 2-position.
Reaction Conditions :
Introduction of the Methylamine Side Chain
The 2-methylamine group is introduced via a two-step process:
-
Formylation : 1-Methyl-1H-benzimidazole undergoes Vilsmeier-Haack formylation to yield 1-methyl-1H-benzimidazole-2-carbaldehyde.
-
Reductive Amination : The aldehyde is reduced to the primary amine using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate.
Optimization Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Formylation | POCl3, DMF, 0°C → rt, 12h | 68% | |
| Reduction | NaBH3CN, NH4OAc, MeOH, rt, 6h | 72% |
Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]Pyrazole-3-Carboxylic Acid
Cyclopentane Ring Formation
The tetrahydrocyclopenta[c]pyrazole core is constructed via a tandem cyclization-annulation strategy. A cyclopentenone intermediate is reacted with hydrazine hydrate to form the pyrazole ring.
Procedure :
-
Cyclopentenone Synthesis : Cyclopentadiene is oxidized using singlet oxygen to yield cyclopentenone.
-
Pyrazole Annulation : Cyclopentenone is treated with hydrazine hydrate in ethanol under reflux, followed by oxidation with potassium permanganate to introduce the carboxylic acid group.
Critical Parameters :
Alternative Route via Suzuki-Miyaura Coupling
A patent-pending method utilizes a boronate ester intermediate for pyrazole functionalization. The pyrazole core is pre-functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, enabling cross-coupling with cyclopentene-derived electrophiles.
Representative Reaction :
Conditions : Dioxane/H2O (4:1), 90°C, 24h. Yield : 63%.
Amide Bond Formation
Carboxylic Acid Activation
The pyrazole-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
Optimization Table :
Coupling with 1-Methyl-1H-Benzimidazole-2-Methylamine
The activated acid is reacted with the benzimidazole-methylamine in the presence of a base.
Standard Protocol :
-
Reagents : Pyrazole-3-acyl chloride (1.0 equiv), benzimidazole-methylamine (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Dichloromethane (DCM).
-
Temperature : 0°C → rt, 4h.
Alternative Coupling Agents :
-
HATU/DIPEA : Enhances yield to 85% but increases cost.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The annulation of cyclopentenone with hydrazine hydrate occasionally produces regioisomeric pyrazoles. High-temperature conditions (reflux in toluene) favor the desired tetrahydrocyclopenta[c]pyrazole isomer.
Protecting Group Strategies
The benzimidazole nitrogen is prone to undesired alkylation during coupling. Protection with a SEM (2-(trimethylsilyl)ethoxy)methyl group mitigates this issue, followed by deprotection using TBAF.
Deprotection Data :
| Protector | Deprotection Reagent | Yield |
|---|---|---|
| SEM | TBAF in THF | 92% |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and cyclopentapyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the cyclopenta[c]pyrazole core with analogues but distinguishes itself through the benzimidazole-carboxamide side chain, which may enhance solubility or receptor binding compared to halogenated aryl groups in other derivatives .
- Low yields (e.g., 8% for 2-(3,5-dichlorophenyl)-3-methyl derivative) are common in cyclopenta[c]pyrazole syntheses due to steric hindrance and regioselectivity challenges .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Related Compounds
Key Observations :
- Unlike cannabinoid receptor ligands (e.g., CP 55,940), the target compound lacks direct evidence of cannabinoid receptor modulation.
- The cyclopenta[c]pyrazole scaffold in BPN-15606 demonstrates validated bioanalytical methods for pharmacokinetic studies, implying that the target compound may benefit from similar protocols .
Physicochemical and Spectroscopic Comparisons
- NMR Data : The 3,5-dichlorophenyl analogue (δ 7.59 for aromatic protons, δ 2.33 for methyl) confirms the regioisomeric purity of the cyclopenta[c]pyrazole core via ROESY correlations . Similar techniques would apply to verify the target compound’s structure.
- Mass Spectrometry : Cyclopenta[c]pyrazole derivatives show characteristic [M+H]+ peaks (e.g., m/z 267.1 for dichlorophenyl analogue), aiding in molecular weight confirmation .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure includes a benzimidazole moiety which is known for its pharmacological importance, particularly in the development of anticancer and antimicrobial agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole ring followed by cyclization to create the pyrazole derivative. Methods such as microwave-assisted synthesis and regioselective base-metal catalyzed reactions have been employed to enhance yield and purity .
Anticancer Activity
Recent studies have shown that derivatives of pyrazole, including the compound , exhibit potent anticancer properties. For instance, a study demonstrated that certain pyrazole derivatives selectively inhibited the growth of melanoma cells (A375 and SK-Mel-28) while sparing non-cancerous keratinocytes (HaCaT). Clonogenic assays indicated significant anti-proliferative effects, with mechanisms involving intrinsic and extrinsic apoptosis pathways .
Antimicrobial Activity
The benzimidazole component contributes to notable antimicrobial activity. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both gram-positive and gram-negative bacteria. For example, a related compound showed high activity against Bacillus subtilis and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Tyrosinase Inhibition
Tyrosinase inhibition is another area where this compound shows promise. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. Some pyrazole derivatives have demonstrated IC50 values ranging from 16 µM to 340 µM in tyrosinase inhibition assays, indicating their potential as skin-lightening agents .
Study 1: Anticancer Efficacy
In a comprehensive study evaluating various pyrazole derivatives, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study utilized assays such as MTT and flow cytometry to confirm these findings .
Study 2: Antimicrobial Screening
A series of synthesized compounds were screened for antimicrobial activity using the cup-plate method against several bacterial strains. The results were quantified by measuring zones of inhibition. Notably, compounds with structural similarities to this compound exhibited strong antibacterial effects against Klebsiella pneumoniae and Staphylococcus aureus.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of the compound:
| Activity | Cell Line/Organism | IC50/Zone of Inhibition | Mechanism |
|---|---|---|---|
| Anticancer | A375 (Melanoma) | IC50 < 10 µM | Apoptosis via intrinsic/extrinsic pathways |
| Antimicrobial | E. coli, B. subtilis | Zone of inhibition: >20 mm | Disruption of cell wall synthesis |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 = 16 µM | Competitive inhibition |
Q & A
Q. What are the key steps for synthesizing N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
The synthesis typically involves coupling a functionalized benzimidazole derivative with a cyclopenta[c]pyrazole intermediate. A common approach includes:
- Step 1 : Alkylation of 1-methyl-1H-benzimidazole-2-carbaldehyde using a chloromethyl agent to introduce the methylene bridge.
- Step 2 : Formation of the tetrahydrocyclopenta[c]pyrazole core via cyclocondensation under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Carboxamide formation using coupling reagents like EDCI/HOBt in anhydrous solvents (e.g., DCM or DMF) . Key reagents include triethylamine (for pH control) and ethanol as a solvent for intermediate purification .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the benzimidazole methyl group (δ ~3.8 ppm) and cyclopenta[c]pyrazole backbone (δ 2.4–3.2 ppm for tetrahydro protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈N₅O: 316.1508) .
- IR Spectroscopy : Identifies carboxamide C=O stretching (~1680 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
Q. How can reaction yields be optimized during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Catalysts : Triethylamine improves carboxamide coupling efficiency by neutralizing HCl byproducts .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
Q. What are the common impurities encountered, and how are they addressed?
- Unreacted Starting Materials : Purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Oxidation Byproducts : Mitigated using inert atmospheres (N₂/Ar) during reactions involving sensitive intermediates .
Q. How is the compound’s stability assessed under laboratory conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability) .
- HPLC Purity Checks : Monitors degradation over time (e.g., 95% purity at t = 0 vs. 92% after 30 days at 4°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes). The benzimidazole moiety often shows π-π stacking with aromatic residues in binding pockets .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to predict cytotoxicity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How does structural modification alter the compound’s pharmacokinetics?
- Case Study : Replacing the cyclopenta[c]pyrazole with a thiophene ring (as in related compounds) increases logP by 0.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzimidazole slows CYP450-mediated oxidation .
Q. What advanced techniques validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of target proteins upon compound binding .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., KD = 120 nM for kinase X) .
Q. How are SAR studies designed to balance potency and toxicity?
- Library Design : Synthesize derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, -Cl) on the benzimidazole and pyrazole rings .
- Toxicity Screening : Use zebrafish models or hepatic microsomes to assess hepatotoxicity and metabolic pathways early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
